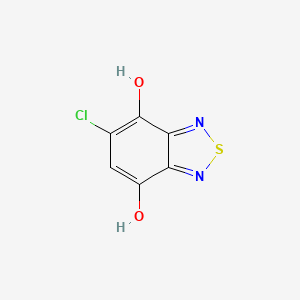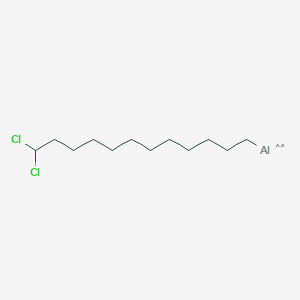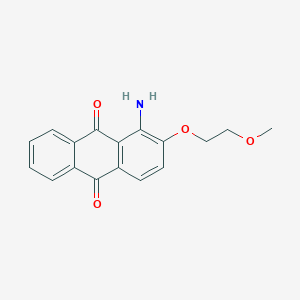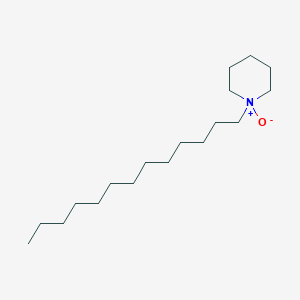![molecular formula C16H13N3OS B14445838 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole CAS No. 74099-12-0](/img/structure/B14445838.png)
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole: is a heterocyclic compound featuring a unique combination of functional groups, including a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylsulfanyl group.
Diazotization and Coupling: The phenyldiazenyl group can be introduced through diazotization of aniline derivatives followed by coupling with the oxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and large-scale diazotization and coupling reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole is unique due to its combination of a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group within an oxazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
74099-12-0 |
|---|---|
Formule moléculaire |
C16H13N3OS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(5-methylsulfanyl-3-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13N3OS/c1-21-16-15(18-17-13-10-6-3-7-11-13)14(19-20-16)12-8-4-2-5-9-12/h2-11H,1H3 |
Clé InChI |
XLQZAXLWBAOCCS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NO1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
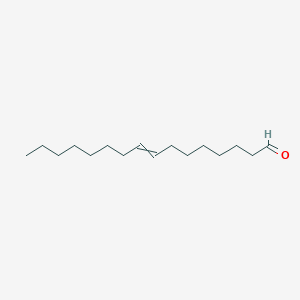
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)


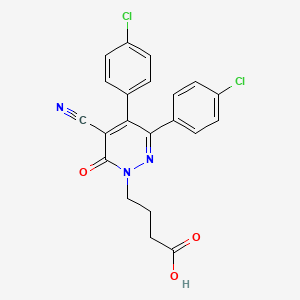
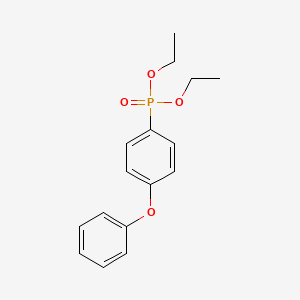
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

